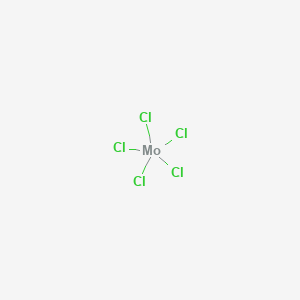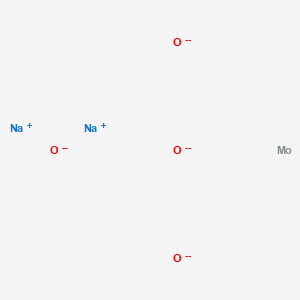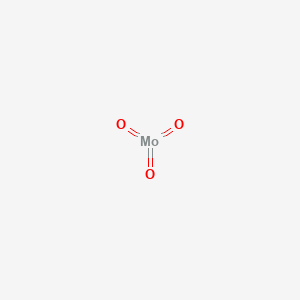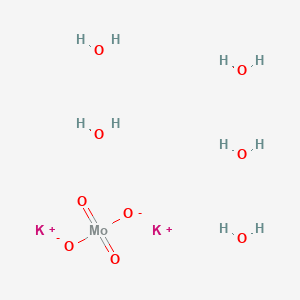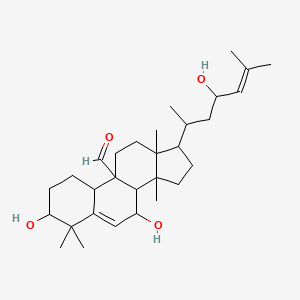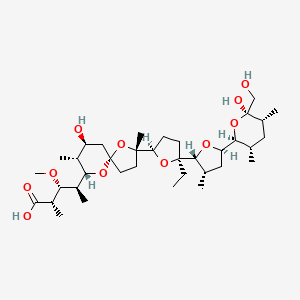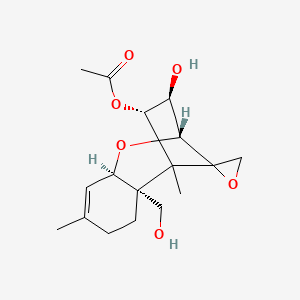
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
Übersicht
Beschreibung
MP-10 succinate is a potent and Specific PDE10A inhibitor.
Wissenschaftliche Forschungsanwendungen
PF-2545920 Succinate: A Comprehensive Analysis of Scientific Research Applications
Neurological Disorder Management: PF-2545920 succinate, known for its inhibitory action on phosphodiesterase 10A (PDE10A), has been explored for its potential in managing neurological disorders. PDE10A is highly expressed in areas of the brain associated with motor control and cognitive function, making PF-2545920 a candidate for treating conditions like Huntington’s disease .
Psychiatric Disorder Treatment: Research suggests that PF-2545920 may have therapeutic effects in psychiatric disorders such as schizophrenia and depression. By modulating the PDE10A enzyme activity, it could help in regulating mood and thought processes .
Epilepsy and Seizure Control: Studies have shown that PF-2545920 can enhance the hyperexcitability of neurons, which may play a role in controlling seizures and status epilepticus, a severe form of epilepsy .
Cognitive Function Enhancement: The compound’s action on PDE10A also implicates its use in enhancing cognitive functions, potentially improving memory and learning capabilities in various cognitive impairments.
Drug Therapy Development: As a research tool, PF-2545920 succinate can be used to study the role of cAMP and cGMP in various physiological processes, aiding in the development of drug therapies targeting these pathways .
Wirkmechanismus
Target of Action
PF-2545920, also known as Mardepodect , is a selective inhibitor of Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that is primarily located in neurons and is highly expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle . It plays a crucial role in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum .
Mode of Action
PF-2545920 interacts with its target, PDE10A, by inhibiting its activity . This inhibition leads to the regulation of cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP) homeostasis . These cyclic nucleotides play a significant role in increasing the strength of excitatory neural circuits and/or decreasing inhibitory synaptic plasticity .
Biochemical Pathways
The inhibition of PDE10A by PF-2545920 affects the cAMP and cGMP pathways . This leads to an increase in the strength of excitatory neural circuits and/or a decrease in inhibitory synaptic plasticity . Abnormal synchronization of synaptic transmission in the brain can lead to seizures .
Pharmacokinetics
It’s known that the compound has been developed for the treatment of schizophrenia and has progressed through to phase ii clinical trials in humans . This suggests that it has acceptable pharmacokinetic properties for therapeutic use.
Result of Action
PF-2545920 enhances the hyperexcitability of pyramidal neurons in rat CA1, as measured by the frequency of action potentials and miniature excitatory post-synaptic current . It also leads to the upregulation of GluA1 and NR2A expression in post-synaptic densities . The ratio of phosphorylated GluA1 to GluA1 increases in the presence of PF-2545920 . This suggests that PF-2545920 facilitates seizure activity via the intracellular redistribution of GluA1 and NR2A in the hippocampus .
Action Environment
The environment in which PF-2545920 acts can influence its efficacy and stability. It’s worth noting that the data suggest it would be detrimental to use the drug in seizure patients and might cause neuronal hyperexcitability in non-epileptic individuals .
Eigenschaften
IUPAC Name |
butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAEIJRBBJXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647726 | |
| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate | |
CAS RN |
1037309-45-7 | |
| Record name | PF-2545920 succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




